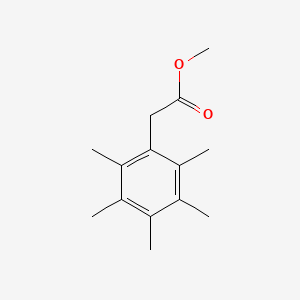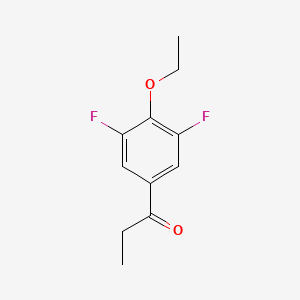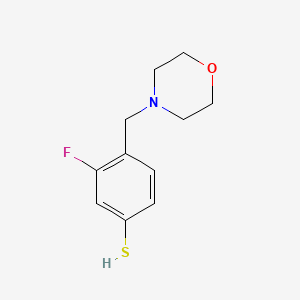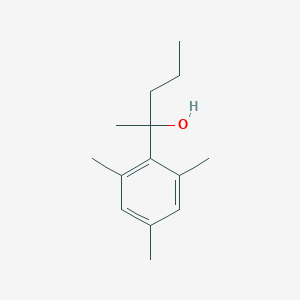
2-(2,4,6-Trimethylphenyl)-2-pentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4,6-Trimethylphenyl)-2-pentanol is an organic compound belonging to the class of phenols It is characterized by a phenyl ring substituted with three methyl groups and a pentanol group
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common synthetic route involves the reaction of mesityl chloride (2,4,6-trimethylchlorobenzene) with ethyl magnesium bromide to form the Grignard reagent, which is then reacted with formaldehyde to produce this compound.
Reductive Amination: Another method involves the reductive amination of 2,4,6-trimethylphenylacetaldehyde with ammonia in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: The industrial production of this compound typically involves large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The process requires careful handling of reagents and precise temperature control to avoid side reactions.
Types of Reactions:
Oxidation: this compound can be oxidized to form the corresponding ketone, 2-(2,4,6-trimethylphenyl)-2-pentanone, using oxidizing agents like chromyl chloride or potassium permanganate.
Reduction: The compound can be reduced to form 2-(2,4,6-trimethylphenyl)-1-pentanol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the phenyl ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Chromyl chloride, potassium permanganate, and dichloromethane as a solvent.
Reduction: Lithium aluminum hydride in ether.
Substitution: Aluminum chloride and chloroform for Friedel-Crafts alkylation.
Major Products Formed:
Oxidation: 2-(2,4,6-trimethylphenyl)-2-pentanone.
Reduction: 2-(2,4,6-trimethylphenyl)-1-pentanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-(2,4,6-trimethylphenyl)-2-pentanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used as a building block in the design of bioactive compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(2,4,6-trimethylphenyl)-2-pentanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
2,4,6-Trimethylphenol: A closely related compound with similar structural features but lacking the pentanol group.
2-(2,4,6-trimethylphenyl)ethanol: Another phenol derivative with a shorter alkyl chain.
2-(2,4,6-trimethylphenyl)propanol: Similar to the compound but with a shorter alkyl chain.
Uniqueness: 2-(2,4,6-trimethylphenyl)-2-pentanol is unique due to its longer alkyl chain, which imparts different chemical and physical properties compared to its shorter-chain analogs
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2-(2,4,6-trimethylphenyl)pentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-6-7-14(5,15)13-11(3)8-10(2)9-12(13)4/h8-9,15H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHYHMGSFKINHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=C(C=C(C=C1C)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B8000728.png)
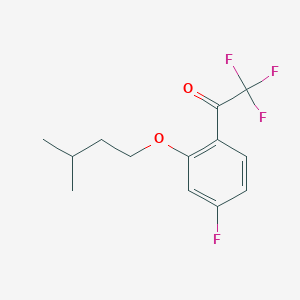
![3-[2-(1,3-Dioxanyl)]-1-(3-furyl)-1-propanol](/img/structure/B8000740.png)
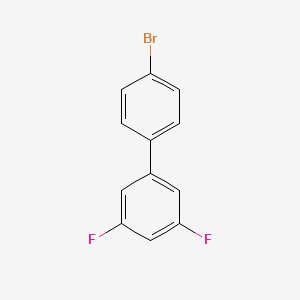
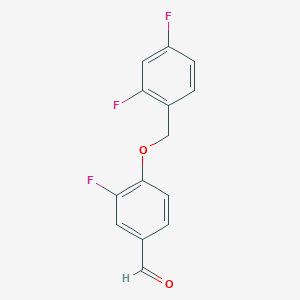
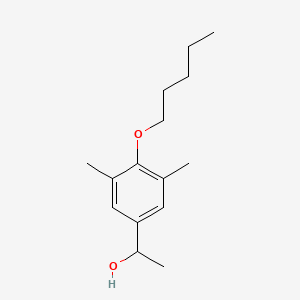
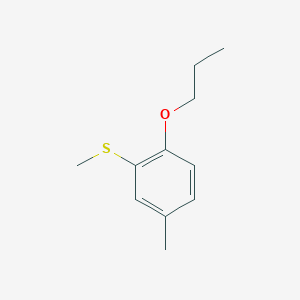
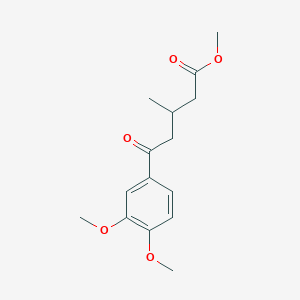
![O2-Ethyl O1-[2-(3-fluoro-6-methoxyphenyl)ethyl] oxalate](/img/structure/B8000794.png)
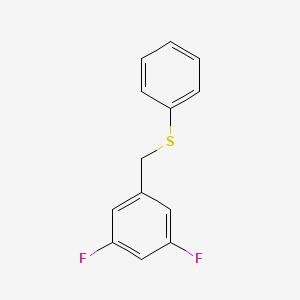
![1-Chloro-2-fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B8000816.png)
